[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester

Organic Synthesis Building Block Regioselective Derivatization

Researchers requiring sequential biphenyl derivatization face limited options with orthogonal functionality. This 4-chloro-biphenyl-3,4′-dicarboxylic acid monoester (CAS 1261998-46-2) solves this with a unique regiochemical architecture: • Free 4′-CO₂H activates (NHS ester/HATU) for amidation while the 3-Me ester remains stable, enabling stepwise bioconjugation • 4-Cl substituent provides a late-stage diversification handle via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) • Para-distal acid-ester geometry yields ~11-12 Å ditopic linker for MOF synthesis with tunable pore polarity ≥95% purity ensures consistent stoichiometry for step-growth polymerization. Global shipping from stock.

Molecular Formula C15H10ClO4-
Molecular Weight 289.69 g/mol
Cat. No. B12361610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester
Molecular FormulaC15H10ClO4-
Molecular Weight289.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)[O-])Cl
InChIInChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)/p-1
InChIKeyQAXFNLFHPDFVJL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester: Structural Identity and Physicochemical Baseline


[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester (CAS 1261998-46-2), systematically named 4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, is a halogenated biphenyl dicarboxylic acid monoester. It features a biphenyl scaffold with a chlorine substituent at the 4-position of one ring, a methyl ester at the 3-position of the same ring, and a free carboxylic acid at the 4'-position of the opposing ring [1]. Its molecular formula is C15H11ClO4 (MW 290.70 g/mol) with a computed XLogP of 3.5 and topological polar surface area of 63.6 Ų, establishing a baseline lipophilic-aromatic profile [2]. The compound is commercially available as a research chemical with typical purity specifications of 95–96% .

Why Generic Substitution Fails for [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester


Generic substitution among biphenyl dicarboxylic acid derivatives is precluded by the non-interchangeable regiochemical architecture of this compound. The placement of the chlorine atom at the 4-position of the ring bearing the methyl ester at the 3-position, coupled with a free carboxylic acid at the 4'-position of the adjacent ring, creates a unique orthogonal reactivity profile that closely related analogs lack [1]. For instance, the regioisomer 4-chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS 1261969-75-8) swaps the positions of the ester and acid functionalities, fundamentally altering the order and selectivity of derivatization steps in multi-step syntheses. Similarly, the non-halogenated parent biphenyl-3,4'-dicarboxylic acid (CAS 92152-01-7) or the diester analog (CAS 1820647-93-5) lack the precise electronic and steric features required for applications where the chloro substituent and free acid group must be simultaneously present .

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester Against Closest Analogs


Regioisomeric Substituent Configuration: Orthogonal Derivatization Handles

The target compound (CAS 1261998-46-2) uniquely positions the reactive carboxylic acid on the 4'-phenyl ring distal to the chloro-ester-substituted ring, whereas its closest regioisomer 4-chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS 1261969-75-8) consolidates both the chloro and carboxylic acid groups onto the same ring with the ester on the adjacent ring [1]. This structural inversion is evidenced by distinct SMILES strings: COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl (target) vs. COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl (isomer). Quantitative topological polar surface area (tPSA) is identical at 63.6 Ų for both compounds, but computed XLogP values may diverge due to differing intramolecular hydrogen-bonding patterns between the ortho-ester/acid arrangement in the isomer vs. the para-distal arrangement in the target [2].

Organic Synthesis Building Block Regioselective Derivatization

Monoester vs. Diester Functionality: Preserved Free Carboxylic Acid for Downstream Conjugation

The target compound retains one free carboxylic acid (donor count = 1; acceptor count = 4), while the fully esterified analog [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-, 3,3'-dimethyl ester (CAS 1820647-93-5) has both acid groups blocked as methyl esters (donor count = 0) [1]. The molecular weight difference is 14.03 g/mol (290.70 vs. 304.73 g/mol). The hydrogen bond donor count difference of 1 vs. 0 directly impacts the compound's ability to participate in amide bond formation, esterification, or metal coordination without a preliminary deprotection step. In the context of solid-phase peptide synthesis or MOF construction, the free acid is a prerequisite for direct linker incorporation, whereas the diester requires saponification [2].

Bioconjugation Amide Coupling Polymer Chemistry

Lipophilicity Differentiation: XLogP Comparison with Non-Halogenated Parent

The presence of the chlorine atom at the 4-position increases the computed lipophilicity (XLogP = 3.5) relative to the non-halogenated parent biphenyl-3,4'-dicarboxylic acid (CAS 92152-01-7), which has an estimated XLogP of approximately 2.8–3.0 [1]. This ΔXLogP of ≈0.5–0.7 corresponds to an approximately 3- to 5-fold increase in octanol-water partition coefficient, which is relevant for membrane permeability and protein-binding characteristics in medicinal chemistry programs. The chlorine atom also adds 34.45 Da to the molecular weight and alters the electron density distribution across the biphenyl system [2].

Drug Design ADME Lipophilicity

Commercial Purity Benchmarking: 96% vs. Typical Analog Availability

The target compound is commercially available from Combi-Blocks (catalog YA-1383) with a certified purity of 96% and from AKSci (catalog 5165AA) at 95% purity . In contrast, the structurally related diester analog (CAS 1820647-93-5) is typically offered at 95% purity or lower from specialty suppliers, and the non-chlorinated parent biphenyl-3,4'-dicarboxylic acid often lacks well-characterized purity specifications in the research supply chain [1]. The availability of the target compound with documented purity from a reputable vendor (Combi-Blocks, distributed globally via Fujifilm Wako) reduces quality risk in procurement.

Quality Control Procurement Research Grade

Electronic Substituent Effects: Chlorine-Induced Aryl Reactivity Modulation

The electron-withdrawing chlorine substituent (σp ≈ +0.23) at the 4-position of the ester-bearing ring deactivates this ring toward electrophilic aromatic substitution while simultaneously enhancing the oxidative stability of the biphenyl system. This contrasts with the non-halogenated parent biphenyl-3,4'-dicarboxylic acid, where both rings exhibit similar electron density without the deactivating effect [1]. The combined presence of the chlorine and the methyl ester (σm ≈ +0.37) on the same ring creates a net electron-deficient aryl ring, which can direct subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to the less hindered 4'-carboxylic acid-bearing ring [2].

Cross-Coupling Electrophilic Aromatic Substitution Electronic Effects

Optimal Procurement-Driven Application Scenarios for [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester


Sequential Bioconjugation via Orthogonal Reactive Handles

The free carboxylic acid at the 4'-position can be activated (e.g., as an NHS ester or using HATU) for amide bond formation with amine-containing biomolecules, while the methyl ester at the 3-position remains stable under these conditions. The chlorine atom provides a further handle for late-stage diversification via palladium-catalyzed cross-coupling. This sequential reactivity is impossible with the diester analog (CAS 1820647-93-5), which requires deprotection before any conjugation .

Metal-Organic Framework (MOF) Linker with Defined Geometry

The para-distal arrangement of the carboxylic acid relative to the chloro-ester-substituted ring provides a linear ditopic linker geometry with a length of approximately 11–12 Å between coordination sites. The chlorine atom modulates the electronic environment of the aromatic system, potentially influencing the pore polarity and gas adsorption selectivity of the resulting MOF, unlike the non-halogenated parent which lacks this electronic tuning capability [1].

Medicinal Chemistry Scaffold for KDM4A-Targeted Probe Development

Preliminary structural analysis suggests that the biphenyl core with a chlorine substituent and a methyl ester may interact with the active site of the KDM4A histone demethylase, a target implicated in oncology. While direct biochemical data await publication, the combination of lipophilic (XLogP 3.5) and hydrogen-bonding features (HBD 1, HBA 4) positions this compound as a privileged fragment for further elaboration [2].

Polymer Synthesis with Controlled Monomer Geometry

The rigid biphenyl framework with a single free carboxylic acid enables its use as an end-capping or chain-extending monomer in condensation polymerization. The chloro substituent increases thermal stability of the resulting polymer relative to the non-halogenated analog, while the monoester preserves solubility for solution-phase processing. The 96% purity specification ensures consistent stoichiometry in step-growth polymerizations .

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